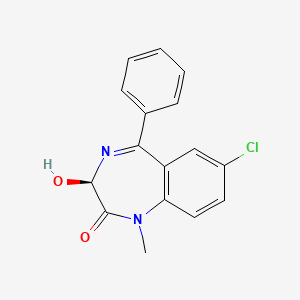
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a styryl moiety, which is further connected to a dipropylxanthine core. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine typically involves a multi-step process. One common method is the Heck cross-coupling reaction, which involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. For this compound, the reaction between 3-bromo-4-methoxybenzene and styrene is catalyzed by palladium acetate (Pd(OAc)2) in the presence of cesium carbonate (Cs2CO3) and water . The reaction proceeds smoothly in an ionic liquid medium, such as tetrabutylammonium bromide (TBAB), and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating the role of xanthine derivatives in various biological systems.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be explored for its effects on specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various signaling pathways. For example, it may inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This mechanism is supported by molecular modeling studies and experimental data.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrylquinoxalin-2-ones: These compounds share a similar styryl moiety and have been studied for their biological activities, such as cholinesterase inhibition.
Quinoxaline Derivatives: Quinoxaline-containing compounds, such as Olaquindox and Echinomycin, are known for their pharmaceutical applications.
Uniqueness
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine is unique due to its specific combination of functional groups and its xanthine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
151539-48-9 |
|---|---|
Formule moléculaire |
C20H23BrN4O3 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H23BrN4O3/c1-4-10-24-18-17(19(26)25(11-5-2)20(24)27)22-16(23-18)9-7-13-6-8-15(28-3)14(21)12-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,22,23)/b9-7+ |
Clé InChI |
ZHAMJBDOFNMBFM-VQHVLOKHSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


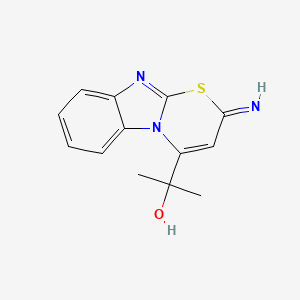

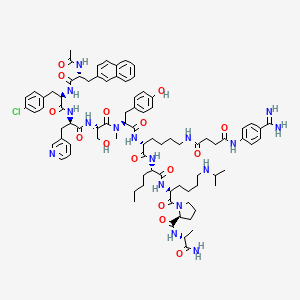
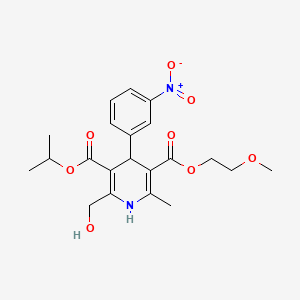

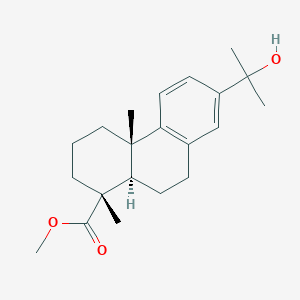
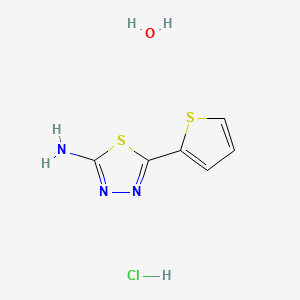
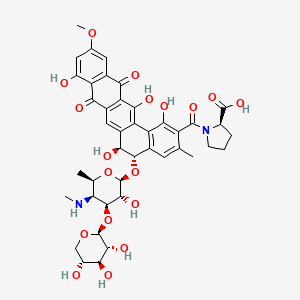

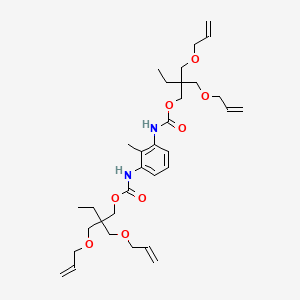
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)


